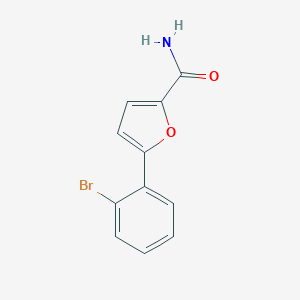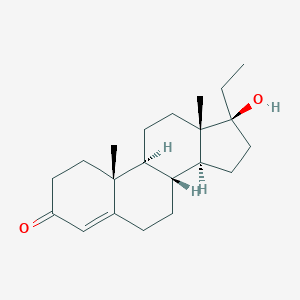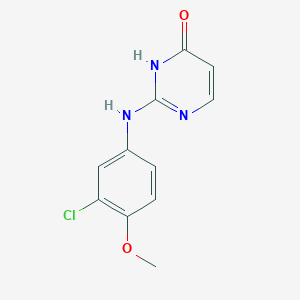
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone, also known as PD0325901, is a small molecule inhibitor that selectively targets mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells.
Mécanisme D'action
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone inhibits MEK1 and MEK2, which are upstream kinases in the MAPK pathway. This leads to downstream inhibition of extracellular signal-regulated kinase (ERK) 1 and 2, which are critical mediators of cell proliferation, survival, and differentiation. Inhibition of the MAPK pathway by 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has also been shown to inhibit angiogenesis and invasion. These effects are thought to be mediated through downstream inhibition of ERK1 and 2.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a highly selective inhibitor of MEK1 and MEK2, which reduces the potential for off-target effects. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been extensively characterized in preclinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone is that it may not be effective in all cancer types. Additionally, the development of resistance to 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been reported in some cancer cell lines, which may limit its long-term efficacy.
Orientations Futures
There are several future directions for research on 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone in combination with immunotherapy to enhance anti-tumor immune responses. Finally, there is interest in the development of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone analogs with improved pharmacokinetic properties and efficacy.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone involves several steps, including the formation of a pyrimidine ring, introduction of a chlorine atom, and attachment of a methoxy group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been widely used in scientific research for its ability to inhibit the MAPK pathway. It has been shown to be effective in a variety of cancer cell lines, including melanoma, colon, and lung cancer. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been used in preclinical studies to investigate its potential therapeutic applications in other diseases, such as neurofibromatosis type 1 and Noonan syndrome.
Propriétés
Nom du produit |
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone |
|---|---|
Formule moléculaire |
C11H10ClN3O2 |
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
2-(3-chloro-4-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-9-3-2-7(6-8(9)12)14-11-13-5-4-10(16)15-11/h2-6H,1H3,(H2,13,14,15,16) |
Clé InChI |
MDGXFIRSDHBGIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
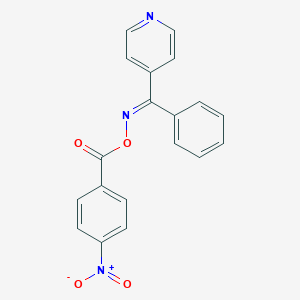
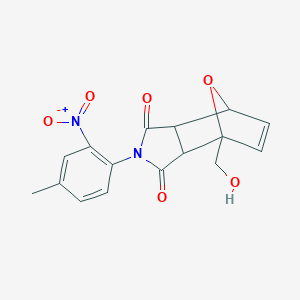
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)

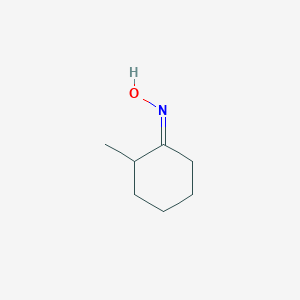
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)

